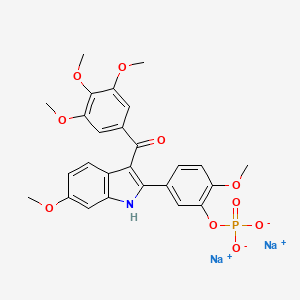

OXi8007

Description

Properties

CAS No. |

288847-41-6 |

|---|---|

Molecular Formula |

C26H24NNa2O10P |

Molecular Weight |

587.4 g/mol |

IUPAC Name |

disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate |

InChI |

InChI=1S/C26H26NO10P.2Na/c1-32-16-7-8-17-18(13-16)27-24(14-6-9-19(33-2)20(10-14)37-38(29,30)31)23(17)25(28)15-11-21(34-3)26(36-5)22(12-15)35-4;;/h6-13,27H,1-5H3,(H2,29,30,31);;/q;2*+1/p-2 |

InChI Key |

GQIZTUAJGVBAFG-UHFFFAOYSA-L |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(N2)C3=CC(=C(C=C3)OC)OP(=O)([O-])[O-])C(=O)C4=CC(=C(C(=C4)OC)OC)OC.[Na+].[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly. |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

OXi8007; OXi-8007; OXi 8007. |

Origin of Product |

United States |

Foundational & Exploratory

OXi8007: A Technical Guide to its Mechanism of Action in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

OXi8007 is a water-soluble phosphate prodrug of the indole-based tubulin-binding compound OXi8006.[1][2][3] It functions as a potent vascular disrupting agent (VDA), exhibiting a selective and rapid effect on the tumor vasculature.[1][2][3] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs like this compound target and disrupt the pre-existing, established tumor blood supply.[1][4] This leads to a rapid shutdown of blood flow to the tumor, resulting in extensive tumor necrosis.[1][4] This technical guide provides an in-depth overview of the molecular mechanism of action of this compound in endothelial cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

The primary mechanism of action of this compound in endothelial cells involves the disruption of microtubule dynamics, leading to a cascade of downstream signaling events that culminate in cytoskeletal reorganization, cell shape changes, and ultimately, the collapse of the tumor vasculature.[1][2][4]

Conversion to Active Form

This compound is a prodrug that is rapidly converted to its active form, OXi8006, by non-specific phosphatases present in vivo.[1][4] OXi8006 is the molecule that directly interacts with cellular targets.

Inhibition of Tubulin Polymerization

OXi8006 is a potent inhibitor of tubulin polymerization, binding to the colchicine site on tubulin.[1][4] This interaction prevents the assembly of tubulin dimers into microtubules, leading to microtubule depolymerization.[1]

Signaling Cascade and Cytoskeletal Reorganization

The disruption of the microtubule network in endothelial cells initiates a signaling pathway that profoundly alters the cellular architecture:

-

RhoA Activation: Microtubule depolymerization leads to the activation of the small GTPase, RhoA.[1]

-

ROCK Activation: Activated RhoA, in turn, activates its downstream effector, Rho-associated kinase (ROCK).[1]

-

Myosin Light Chain (MLC) Phosphorylation: ROCK increases the phosphorylation of non-muscle myosin light chain (MLC) through two mechanisms: by directly phosphorylating MLC and by inactivating MLC phosphatase.[1]

-

Actin Stress Fiber Formation: Increased levels of phosphorylated MLC activate non-muscle myosin II, which results in actin bundling and the formation of stress fibers.[1]

-

Focal Adhesion Formation: OXi8006 treatment also leads to an increase in the formation of focal adhesions and an increase in the phosphorylation of focal adhesion kinase (FAK).[1][2][3]

-

Cell Rounding and Detachment: The culmination of these cytoskeletal changes is a dramatic alteration in endothelial cell morphology, causing them to round up and detach from the extracellular matrix and each other.[5] This disruption of the endothelial lining of blood vessels leads to increased vascular permeability and eventual vascular collapse.

Secondary Effects

In addition to its primary vascular disrupting activity, OXi8006 also exhibits direct antimitotic effects. It causes a cell cycle blockade at the G2/M phase in rapidly proliferating human umbilical vein endothelial cells (HUVECs).[1][2][3]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of OXi8006 and this compound from preclinical studies.

Table 1: In Vitro Cytotoxicity and Tubulin Polymerization Inhibition

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| OXi8006 | Activated HUVECs | SRB Assay | GI₅₀ | 41 nM | [4] |

| OXi8006 | MDA-MB-231 | SRB Assay | GI₅₀ | 32 nM | [4] |

| OXi8006 | NCI-H460, DU-145, SK-OV-3 (average) | SRB Assay | GI₅₀ | 25.7 nM | [1] |

| OXi8006 | - | Tubulin Polymerization | IC₅₀ | 1.1 µM | [1][4] |

Table 2: In Vivo Vascular Disruption

| Compound | Tumor Model | Assay | Time Point | Effect | Reference |

| This compound (350 mg/kg) | MDA-MB-231-luc xenograft | Bioluminescence Imaging (BLI) | 6 hours | >93% reduction in BLI signal | [1][2] |

| This compound (250 mg/kg) | Renca-luc orthotopic kidney tumor | Bioluminescence Imaging (BLI) | 4 hours | >98% vascular shutdown | [4] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of this compound in endothelial cells.

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To determine the growth inhibitory effects of OXi8006 and this compound on endothelial cells.

Methodology:

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of OXi8006 or this compound for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA and air-dry the plates.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and air-dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of OXi8006 and this compound on the cell cycle distribution of HUVECs.

Methodology:

-

Cell Treatment: Culture HUVECs in 6-well plates and treat with various concentrations of OXi8006 or this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with ice-cold phosphate-buffered saline (PBS).

-

Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

Objective: To quantify the inhibitory effect of OXi8006 on tubulin assembly.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) with GTP (1 mM).

-

Compound Incubation: Add various concentrations of OXi8006 or a vehicle control to the reaction mixture in a 96-well plate.

-

Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance (turbidity) at 340 nm over time using a temperature-controlled microplate reader.

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of OXi8006 that inhibits tubulin polymerization by 50%.

Western Blot Analysis of Phosphorylated Proteins

Objective: To detect changes in the phosphorylation status of key signaling proteins like MLC and FAK in response to OXi8006 treatment.

Methodology:

-

Cell Lysis: Treat HUVECs with OXi8006 for various time points, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated MLC (p-MLC), total MLC, phosphorylated FAK (p-FAK), and total FAK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Capillary-like Network Disruption Assay

Objective: To visually assess the ability of OXi8006 and this compound to disrupt pre-formed endothelial cell networks.

Methodology:

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated wells and incubate for several hours to allow the formation of capillary-like structures.

-

Compound Treatment: Once a network has formed, treat the cells with different concentrations of OXi8006 or this compound.

-

Microscopy: Observe and photograph the cell networks at various time points after treatment using a phase-contrast microscope.

-

Analysis: Assess the extent of network disruption, including tube breakdown and cell rounding.

In Vivo Bioluminescence Imaging (BLI) for Vascular Disruption

Objective: To non-invasively monitor the effect of this compound on tumor blood flow in a living animal model.

Methodology:

-

Tumor Model Establishment: Inoculate immunodeficient mice with cancer cells that are stably expressing luciferase (e.g., MDA-MB-231-luc). Allow the tumors to grow to a palpable size.

-

Baseline Imaging: Anesthetize the mice and administer the luciferase substrate (e.g., D-luciferin) via intraperitoneal injection. Acquire baseline bioluminescence images using an in vivo imaging system.

-

This compound Administration: Administer this compound to the mice at the desired dose (e.g., 350 mg/kg, intraperitoneally).

-

Post-Treatment Imaging: At various time points after this compound administration (e.g., 2, 6, 24 hours), re-administer the luciferin substrate and acquire new bioluminescence images.

-

Data Analysis: Quantify the bioluminescent signal from the tumor region of interest (ROI) at each time point. A decrease in the signal intensity indicates a reduction in blood flow and substrate delivery to the tumor, signifying vascular disruption. Calculate the percentage of signal reduction compared to the baseline.

Conclusion

This compound demonstrates a potent and rapid vascular disrupting effect in preclinical models, driven by its active metabolite OXi8006's ability to inhibit tubulin polymerization in endothelial cells. The subsequent activation of the RhoA/ROCK signaling pathway leads to profound cytoskeletal changes, culminating in the disruption of the tumor vasculature. This well-defined mechanism of action, supported by robust quantitative data and established experimental protocols, positions this compound as a promising candidate for further development as an anticancer therapeutic. The detailed information provided in this guide serves as a valuable resource for researchers and drug development professionals working in the field of oncology and vascular-targeted therapies.

References

OXi8007: A Technical Guide to a Novel Tubulin-Binding Vascular Disrupting Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

OXi8007 is a novel, water-soluble phosphate prodrug of the potent tubulin-binding agent, OXi8006. As a vascular disrupting agent (VDA), this compound selectively targets the tumor vasculature, leading to a rapid and extensive shutdown of blood flow within solid tumors, resulting in significant tumor necrosis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation.

Introduction

The tumor microenvironment, and specifically its vasculature, presents a critical target for cancer therapy. Unlike normal vasculature, tumor blood vessels are often immature, chaotic, and highly dependent on continuous signaling for survival. Vascular Disrupting Agents (VDAs) exploit these differences to induce a rapid collapse of the tumor's blood supply. This compound has emerged as a promising second-generation VDA with potent anti-cancer activity.

Mechanism of Action

This compound is systemically administered as an inactive, water-soluble prodrug. In vivo, it is rapidly converted by non-specific phosphatases to its active metabolite, OXi8006.[1][2] OXi8006 exerts its potent anti-vascular effects by binding to the colchicine-binding site on β-tubulin.[1][3] This interaction inhibits tubulin polymerization, leading to microtubule depolymerization, primarily in rapidly proliferating endothelial cells of the tumor vasculature.[3][4]

The disruption of the microtubule cytoskeleton in endothelial cells triggers a cascade of downstream signaling events, culminating in a profound change in cell morphology and function. This process is mediated, at least in part, through the activation of the RhoA signaling pathway.[3][4]

Signaling Pathway of OXi8006-Induced Vascular Disruption

The binding of OXi8006 to tubulin initiates a signaling cascade that results in increased endothelial cell contractility and permeability. A key mediator in this process is the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[3][5] Activation of the RhoA/ROCK pathway leads to the phosphorylation of myosin light chain (MLC) and focal adhesion kinase (FAK), promoting the formation of actin stress fibers and focal adhesions.[3][4] This ultimately results in endothelial cell rounding, disruption of cell-cell junctions, and increased vascular permeability, leading to the collapse of the tumor vasculature.

Quantitative Preclinical Data

The preclinical activity of this compound and its active metabolite OXi8006 has been evaluated in a range of in vitro and in vivo models.

Table 1: In Vitro Activity of OXi8006

| Cell Line | Type | Assay | Value (nM) | Reference |

| HUVEC | Human Umbilical Vein Endothelial Cell | GI50 | 41 | [1] |

| NCI-H460 | Human Lung Carcinoma | GI50 | ~25.7 (avg) | [1][3] |

| DU-145 | Human Prostate Carcinoma | GI50 | ~25.7 (avg) | [1][3] |

| SK-OV-3 | Human Ovarian Carcinoma | GI50 | ~25.7 (avg) | [1][3] |

| MDA-MB-231 | Human Breast Adenocarcinoma | GI50 | 32 | [1] |

| Compound | Parameter | Assay | Value (µM) | Reference |

| OXi8006 | Tubulin Polymerization Inhibition | IC50 | 1.1 | [1][2][3] |

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Animal Model | Dose (mg/kg) | Endpoint | Result | Reference |

| MDA-MB-231-luc Breast | SCID Mice | 350 | Bioluminescence Signal Reduction (6h post-treatment) | >93% reduction | [3][4] |

| MDA-MB-231-luc Breast | SCID Mice | 200-400 | Dose-dependent decrease in bioluminescence | Significant reduction at 6h and 24h | [3] |

| Renca-luc Kidney | BALB/c Mice | 250 | Vascular Shutdown (4h post-treatment) | >98% reduction in bioluminescence | [2] |

| PC-3 Prostate | SCID Mice | Not specified | Interference with tumor vasculature | Pronounced interference observed via Doppler ultrasound | [1] |

Detailed Experimental Protocols

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (1 mM final concentration)

-

Glycerol (10% final concentration, as a polymerization enhancer)

-

Test compound (OXi8006) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Prepare a stock solution of OXi8006 in DMSO.

-

On ice, prepare the tubulin polymerization reaction mixture containing tubulin (final concentration 2 mg/mL), general tubulin buffer, GTP, and glycerol.

-

Add varying concentrations of OXi8006 or vehicle control to the wells of a pre-chilled 96-well plate.

-

Add the tubulin polymerization reaction mixture to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the rate of polymerization against the concentration of OXi8006.

In Vivo Bioluminescence Imaging (BLI) for Vascular Disruption

This method non-invasively assesses the effect of this compound on tumor vasculature in real-time.

Materials:

-

Tumor-bearing mice (e.g., SCID mice with MDA-MB-231-luc xenografts)

-

This compound dissolved in a sterile vehicle (e.g., saline)

-

D-Luciferin substrate

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia (e.g., isoflurane)

Protocol:

-

Anesthetize the tumor-bearing mouse using isoflurane.

-

Acquire a baseline bioluminescence image by intraperitoneally (i.p.) injecting D-luciferin (e.g., 150 mg/kg) and imaging the animal 10-15 minutes post-injection.

-

Administer this compound (e.g., 350 mg/kg, i.p.) to the mouse.

-

At various time points post-OXi8007 administration (e.g., 2, 6, 24 hours), re-anesthetize the mouse and acquire new bioluminescence images following a fresh injection of D-luciferin.

-

Quantify the bioluminescent signal from the tumor region of interest (ROI) at each time point.

-

A decrease in the bioluminescent signal indicates a disruption of blood flow, preventing the delivery of luciferin to the luciferase-expressing tumor cells.

Experimental and Logical Workflows

General Workflow for Preclinical Evaluation of a Vascular Disrupting Agent

Conclusion

This compound is a potent and selective vascular disrupting agent with a well-defined mechanism of action centered on tubulin polymerization inhibition and subsequent activation of the RhoA signaling pathway in tumor endothelial cells. The extensive preclinical data demonstrate its significant anti-tumor efficacy in various cancer models. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel VDAs. Further research will be crucial to translate the promising preclinical findings of this compound into clinical applications for the treatment of solid tumors.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The In Vivo Transformation of OXi8007: A Technical Overview of Prodrug Conversion and Pharmacological Activity

For Immediate Release

This technical guide provides an in-depth analysis of the in vivo conversion of the phosphate prodrug OXi8007 into its active counterpart, OXi8006, a potent vascular disrupting agent (VDA). Designed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical pathways involved in its therapeutic effect.

Core Mechanism: From Inactive Prodrug to Potent VDA

This compound is a water-soluble phosphate prodrug designed for enhanced bioavailability. In vivo, it undergoes rapid conversion to the biologically active OXi8006 through the action of abundant, non-specific phosphatase enzymes.[1][2][3][4] This enzymatic cleavage unmasks the active phenol group of OXi8006, enabling it to exert its potent anti-cancer effects.

OXi8006 functions as a vascular disrupting agent by targeting the tumor vasculature.[1][2] It acts as a potent inhibitor of tubulin polymerization by binding to the colchicine site, leading to microtubule depolymerization in rapidly proliferating endothelial cells.[1][2][4] This initial event triggers a cascade of downstream signaling, culminating in the disruption of the tumor's blood supply.

Quantitative Analysis of this compound and OXi8006

The following tables summarize the key pharmacokinetic and cytotoxic parameters of this compound and OXi8006, compiled from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound and OXi8006 in Plasma of BALB/c Mice Following a Single 250 mg/kg Intraperitoneal Administration of this compound [3]

| Compound | Half-life (T1/2) |

| This compound | 49 minutes |

| OXi8006 | 119 minutes |

Table 2: Biodistribution of this compound and OXi8006 in Renca-Luc Tumor-Bearing BALB/c Mice [3]

| Tissue | Predominant Compound | Relative Concentration |

| Plasma | This compound | Highest concentrations of both compounds observed |

| Tumor | This compound | Higher than OXi8006 |

| Other Tissues | OXi8006 | Generally higher than this compound |

Note: Tissue concentrations were approximately 100-fold lower than plasma concentrations.

Table 3: In Vitro Cytotoxicity and Tubulin Polymerization Inhibition

| Compound | Cell Line | Assay | Value | Reference |

| OXi8006 | NCI-H460, DU-145, SK-OV-3 | Cytotoxicity (GI50) | Average 25.7 nM | [1] |

| OXi8006 | Activated HUVECs | Cytotoxicity (GI50) | Low nanomolar range | [1] |

| This compound | Activated HUVECs | Cytotoxicity (GI50) | Low nanomolar range | [1] |

| OXi8006 | Tubulin | Polymerization Inhibition (IC50) | 1.1 µM | [1][5] |

| OXi8006 | MDA-MB-231 | Cytotoxicity (GI50) | 32 nM | [2] |

| OXi8006 | Activated HUVECs | Cytotoxicity (GI50) | 41 nM | [2] |

| This compound | DU-145 | Cytotoxicity (GI50) | 36 nM | [5] |

Signaling Pathway and Experimental Workflow

The conversion of this compound and the subsequent mechanism of action of OXi8006 involve a well-defined signaling pathway. The experimental investigation of this process follows a logical workflow from in vitro characterization to in vivo efficacy studies.

Caption: Signaling pathway of this compound activation and subsequent vascular disruption.

Caption: Experimental workflow for evaluating this compound/OXi8006.

Detailed Experimental Protocols

A comprehensive understanding of the preclinical evaluation of this compound and OXi8006 requires a detailed look at the methodologies employed.

In Vivo Pharmacokinetic Studies

-

Animal Model: Renca-luc tumor-bearing BALB/c male mice.[3]

-

Drug Administration: A single intraperitoneal (IP) injection of this compound at a dose of 250 mg/kg.[3]

-

Sample Collection: Plasma and various tissues (tumor, liver, kidney, etc.) were harvested at multiple time points ranging from 20 minutes to 16 hours post-administration (e.g., 20 min, 1h, 2h, 4h, 8h, 16h).[3]

-

Sample Processing: Mice were anesthetized and exsanguinated. Tissues were blotted, weighed, and flash-frozen in liquid nitrogen for subsequent analysis.[3]

-

Analytical Method: High-performance liquid chromatography (HPLC) or a similar method would be used to quantify the concentrations of this compound, OXi8006, and its metabolites (e.g., OXi8006-glucuronide) in the collected samples.

In Vivo Vascular Disruption Assessment using Bioluminescence Imaging (BLI)

-

Animal Model: MDA-MB-231-luc (luciferase-expressing) breast cancer xenograft mouse model.[1]

-

Drug Administration: this compound administered at an effective and well-tolerated dose (e.g., 350 mg/kg).[1]

-

Imaging Protocol:

-

Baseline BLI images were acquired before drug administration.

-

The substrate, luciferin, was injected into the mice.

-

Dynamic BLI was performed at various time points post-OXi8007 treatment (e.g., 2, 6, and 24 hours).[1]

-

-

Data Analysis: The bioluminescence signal, which is dependent on blood flow delivering the luciferin substrate to the tumor, was quantified. A decrease in the signal indicates a disruption of the tumor vasculature.[1] Results showed a significant decrease in the BLI signal by 6 hours post-treatment.[1][2][6][7]

Western Blot Analysis for Signaling Proteins

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[1]

-

Treatment: HUVECs were treated with OXi8006.

-

Protocol:

-

After treatment, cells were lysed to extract proteins.

-

Protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was probed with primary antibodies specific for phosphorylated Myosin Light Chain (p-MLC at Thr-18 and Ser-19) and phosphorylated Focal Adhesion Kinase (p-FAK at Y397).[1]

-

A secondary antibody conjugated to a detection enzyme was used, and the signal was visualized.

-

-

Outcome: This method confirms the activation of key downstream effectors in the OXi8006 signaling pathway.[1]

Cell Cycle Analysis

-

Cell Line: Activated HUVECs.[1]

-

Treatment: Cells were treated with OXi8006 or this compound for 24 hours.[1]

-

Protocol:

-

Cells were harvested and fixed.

-

DNA was stained with a fluorescent dye (e.g., propidium iodide).

-

The DNA content of individual cells was measured using a flow cytometer.

-

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was analyzed. OXi8006 and this compound were found to induce a cell cycle blockade at the G2/M phase.[1][6][7]

Conclusion

The prodrug this compound is efficiently converted in vivo to the active VDA, OXi8006. The subsequent disruption of microtubule dynamics in tumor endothelial cells initiates a signaling cascade that leads to a rapid and potent shutdown of tumor blood flow. The quantitative data and detailed experimental protocols presented herein provide a comprehensive technical foundation for researchers and drug development professionals working with this promising class of anti-cancer agents.

References

- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice [mdpi.com]

- 4. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of a 2-aryl-3-aroyl indole salt (this compound) resembling combretastatin A-4 with application as a vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

OXi8007: A Technical Guide to its Molecular Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

OXi8007 is a novel, water-soluble, indole-based vascular disrupting agent (VDA) with significant potential in oncology.[1] It is a phosphate prodrug of the potent tubulin polymerization inhibitor, OXi8006.[1][2] Structurally inspired by combretastatin A-4, this compound is designed to overcome the poor water solubility of its active counterpart, OXi8006, thereby enhancing its potential for clinical development.[1] This technical guide provides a comprehensive overview of the molecular structure, synthesis, mechanism of action, and key experimental data related to this compound.

Molecular Structure and Properties

This compound is chemically known as sodium 2-methoxy-5-(6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl)phenyl phosphate. It is a salt of a phosphate ester derivative of OXi8006. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 288847-41-6 | [2] |

| Chemical Formula | C26H26NNaO10P | [2] |

| Molecular Weight | 567.44 g/mol | N/A |

| Appearance | Not specified in retrieved results | N/A |

| Solubility | Water-soluble | [1] |

The molecular structure of this compound is depicted below:

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the core indole scaffold of its active form, OXi8006, followed by a phosphorylation step to yield the final prodrug. The overall synthetic strategy was developed by the Pinney Laboratory.[3]

Synthesis of OXi8006 (Active Compound)

A plausible synthetic route to OXi8006, based on the literature, is outlined below. This involves the formation of a 2-aryl-3-aroyl-indole core.

Experimental Protocol for OXi8006 Synthesis (Representative):

-

Aza-Michael Addition: A substituted o-iodoaniline is reacted with a diaryl acetylenic ketone in the presence of a suitable base to form the corresponding enaminone intermediate.

-

Intramolecular Heck Reaction: The enaminone intermediate undergoes a palladium-catalyzed intramolecular Heck reaction to form the indole ring system.

-

Deprotection: Any protecting groups on the hydroxyl functionalities are removed to yield the final product, OXi8006.

Phosphorylation of OXi8006 to this compound

The final step in the synthesis of this compound is the phosphorylation of the free hydroxyl group of OXi8006.

Experimental Protocol for Phosphorylation (Representative):

-

Phosphorylation: OXi8006 is treated with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), in the presence of a base (e.g., pyridine or triethylamine) in an anhydrous solvent at low temperature.

-

Hydrolysis: The resulting phosphate ester is hydrolyzed with a base, such as sodium hydroxide, to yield the disodium phosphate salt, this compound. The product is then purified, typically by chromatography or recrystallization.

Mechanism of Action

This compound functions as a prodrug that is rapidly converted to its active form, OXi8006, in vivo by ubiquitous phosphatases.[4] OXi8006 then exerts its anti-cancer effects by targeting the tumor vasculature.

The proposed mechanism of action is as follows:

-

Activation: The phosphate group of this compound is cleaved by non-specific phosphatases, releasing the active compound OXi8006.[4]

-

Tubulin Binding: OXi8006 enters endothelial cells and binds to the colchicine-binding site on β-tubulin.[4]

-

Microtubule Depolymerization: This binding inhibits tubulin polymerization, leading to the net depolymerization of microtubules.[4]

-

Cytoskeletal Reorganization: The disruption of the microtubule network activates the RhoA signaling pathway.[4]

-

Vascular Disruption: Activation of RhoA and its downstream effectors, such as ROCK, leads to increased phosphorylation of myosin light chain, resulting in actin stress fiber formation, endothelial cell contraction, and increased vascular permeability.[4] This ultimately leads to the disruption of the tumor vasculature, causing hemorrhagic necrosis and tumor cell death.

Quantitative Data

The biological activity of this compound and its active form OXi8006 has been evaluated in various in vitro and in vivo models.

In Vitro Cytotoxicity

| Cell Line | Compound | GI₅₀ (nM) | Reference |

| DU-145 (Prostate) | OXi8006 | 36 | [1] |

| MDA-MB-231 (Breast) | OXi8006 | 32 | [4] |

| Activated HUVECs | OXi8006 | 41 | [4] |

Tubulin Polymerization Inhibition

| Compound | IC₅₀ (µM) | Reference |

| OXi8006 | 1.1 | [1] |

In Vivo Vascular Disruption (MDA-MB-231-luc Xenograft Model)

| Treatment | Dose (mg/kg) | Time Post-Treatment | % BLI Signal Reduction | Reference |

| This compound | 350 | 6 hours | > 93% | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT or Sulforhodamine B Assay)

-

Cell Seeding: Cancer cells (e.g., DU-145, MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of OXi8006 or this compound for a specified period (e.g., 48-72 hours).

-

Staining: After incubation, the cells are fixed and stained with a protein-binding dye (e.g., Sulforhodamine B) or incubated with MTT reagent.

-

Measurement: The absorbance is read using a microplate reader.

-

Data Analysis: The GI₅₀ (concentration that causes 50% growth inhibition) is calculated from the dose-response curves.

Tubulin Polymerization Assay

-

Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regenerating system, and a fluorescent reporter is prepared.

-

Compound Addition: OXi8006 is added to the reaction mixture at various concentrations.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

-

Monitoring: The increase in fluorescence, which corresponds to tubulin polymerization, is monitored over time using a fluorometer.

-

Data Analysis: The IC₅₀ (concentration that inhibits tubulin polymerization by 50%) is determined.

In Vivo Vascular Disruption Assay (Dynamic Bioluminescence Imaging)

-

Tumor Model: Immunocompromised mice are subcutaneously or orthotopically implanted with luciferase-expressing cancer cells (e.g., MDA-MB-231-luc).

-

Baseline Imaging: Once tumors are established, baseline bioluminescence imaging (BLI) is performed after intraperitoneal injection of D-luciferin.

-

Drug Administration: this compound is administered to the mice via a suitable route (e.g., intraperitoneal injection).

-

Post-Treatment Imaging: BLI is performed at various time points after drug administration (e.g., 2, 6, 24 hours).

-

Data Analysis: The bioluminescence signal intensity is quantified and compared to the baseline to determine the extent of vascular disruption.

Conclusion

This compound is a promising vascular disrupting agent with a well-defined mechanism of action. Its water-soluble nature as a prodrug of the potent tubulin inhibitor OXi8006 makes it an attractive candidate for further preclinical and clinical investigation in the treatment of solid tumors. The data presented in this guide highlight its potent anti-vascular and cytotoxic effects, providing a solid foundation for researchers and drug development professionals interested in this class of compounds.

References

- 1. Synthesis of a 2-aryl-3-aroyl indole salt (this compound) resembling combretastatin A-4 with application as a vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of a 2-Aryl-3-Aroyl-Indole Salt (this compound) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Biodistribution of OXi8007 in Mice

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of OXi8007, a novel vascular disrupting agent, in murine models. The information is intended for researchers, scientists, and professionals involved in drug development and preclinical studies.

Mechanism of Action

This compound is a water-soluble phosphate prodrug of OXi8006, an indole-based molecule that acts as a tubulin polymerization inhibitor.[1][2][3] Following administration, this compound is rapidly converted to its active form, OXi8006, by non-specific phosphatases.[1][4] OXi8006 then binds to the colchicine site on tubulin in endothelial cells, leading to microtubule depolymerization.[1][3] This disruption of the microtubule network initiates a signaling cascade involving RhoA activation, which ultimately results in increased vascular permeability and shutdown of blood flow within the tumor.[1][2]

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in Renca-luc tumor-bearing BALB/c mice following intraperitoneal (IP) administration. The prodrug this compound is rapidly absorbed and converted to its active metabolite, OXi8006.

Experimental Protocol: Pharmacokinetic Study

-

Animal Model: Renca-luc tumor-bearing male BALB/c mice.[1][5]

-

Drug Administration: A single intraperitoneal (IP) injection of this compound at a dose of 250 mg/kg.[1][5]

-

Sample Collection: Plasma and tissues (tumor, liver, kidney, lung, spleen, heart, brain, and muscle) were harvested at various time points ranging from 20 minutes to 16 hours post-administration.[1][5]

-

Analytical Method: The concentrations of this compound and OXi8006 in plasma and tissue homogenates were determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite OXi8006 in the plasma and various tissues of Renca-luc tumor-bearing BALB/c mice after a single 250 mg/kg IP dose of this compound.

Table 1: Pharmacokinetics of this compound [5]

| Tissue | Tmax (h) | Cmax (ng/µL or ng/g) | T½ (min) | AUC (h × ng/µL or h × ng/g) |

| Plasma | 0.33 | 100.8 | 49 | 95.8 |

| Tumor | 0.33 | 1.16 | 45 | 1.25 |

| Liver | 0.33 | 0.45 | 45 | 0.52 |

| Kidney | 0.33 | 0.52 | 45 | 0.57 |

| Lung | 0.33 | 0.33 | 45 | 0.36 |

| Spleen | 0.33 | 0.08 | 45 | 0.09 |

| Heart | 0.33 | 0.16 | 45 | 0.18 |

| Brain | 0.33 | 0.02 | 45 | 0.02 |

| Muscle | 0.33 | 0.09 | 45 | 0.10 |

Table 2: Pharmacokinetics of OXi8006 (Active Metabolite) [5]

| Tissue | Tmax (h) | Cmax (ng/µL or ng/g) | T½ (min) | AUC (h × ng/µL or h × ng/g) |

| Plasma | 0.33 | 1.68 | 119 | 3.59 |

| Tumor | 1.00 | 0.12 | 105 | 0.35 |

| Liver | 1.00 | 0.60 | 120 | 1.83 |

| Kidney | 1.00 | 0.55 | 115 | 1.54 |

| Lung | 1.00 | 0.42 | 110 | 1.15 |

| Spleen | 1.00 | 0.31 | 115 | 0.86 |

| Heart | 1.00 | 0.23 | 110 | 0.61 |

| Brain | 1.00 | 0.06 | 105 | 0.16 |

| Muscle | 1.00 | 0.15 | 110 | 0.40 |

T½ = half-life; Tmax = time of the first occurrence of Cmax; Cmax = maximum observed concentration; AUC = area under the concentration time curve from zero to the time of the last quantifiable concentration.

Biodistribution

Biodistribution studies reveal the localization of this compound and its active metabolite OXi8006 in various tissues following administration. In Renca-luc tumor-bearing mice, the prodrug this compound was found in higher concentrations than OXi8006 in the plasma and tumor.[5] Conversely, in other tissues, the concentration of the active metabolite OXi8006 was higher.[5] Tissue concentrations were generally about 100-fold lower than in plasma, with most tissues showing much lower levels than the tumor.[5]

Experimental Protocol: Biodistribution Assessment

The biodistribution of this compound and OXi8006 was determined as part of the pharmacokinetic study described previously. The concentrations of both compounds were quantified in various tissues at different time points to understand their distribution profile.

In separate studies with MDA-MB-231-luc breast cancer xenografts, the vascular disrupting effects of this compound were assessed using dynamic bioluminescence imaging (BLI).

-

Animal Model: SCID mice bearing xenograft tumors of luciferase-transfected human triple-negative breast cancer (MDA-MB-231-luc).[2]

-

Drug Administration: A single intraperitoneal injection of this compound at doses ranging from 200-400 mg/kg, with 350 mg/kg identified as the effective and well-tolerated dose.[2]

-

Imaging: Bioluminescence imaging was performed immediately before and at 2, 6, and 24 hours after this compound administration.[2] A decrease in the bioluminescence signal indicates tumor vascular disruption, which blocks the delivery of the luciferin substrate.[2]

Data Presentation: Tissue Distribution

The maximum observed concentrations (Cmax) of this compound and OXi8006 in various tissues are presented in the pharmacokinetic tables above. These values provide a snapshot of the extent of drug distribution into different organs. Notably, the tumor tissue showed a higher Cmax for the prodrug this compound compared to most other organs, while the active metabolite OXi8006 was more widely distributed among other tissues like the liver, kidney, and lung.[5]

In the MDA-MB-231-luc breast cancer model, treatment with 350 mg/kg of this compound resulted in a significant decrease in the bioluminescence signal, with an 84% reduction observed within 2 hours and over 93% by 6 hours post-treatment, indicating potent and rapid antivascular activity.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a 2-Aryl-3-Aroyl-Indole Salt (this compound) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of OXi8007 in Cancer Cell Lines: A Technical Guide

Introduction

OXi8007 is a water-soluble phosphate prodrug of OXi8006, an indole-based small molecule designed as a vascular disrupting agent (VDA) for cancer therapy.[1][2][3] As a prodrug, this compound is rapidly converted in vivo to its active metabolite, OXi8006, by non-specific phosphatases.[2][4] The primary mechanism of action for OXi8006 is the inhibition of tubulin polymerization, leading to a cascade of events that selectively disrupt tumor vasculature and induce direct cytotoxic effects on cancer cells.[4][5] This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, its mechanism of action, and detailed protocols for its evaluation in cancer cell lines.

Mechanism of Action

The anti-cancer activity of this compound is initiated by its conversion to the active compound OXi8006.[2][4] OXi8006 functions as a potent inhibitor of tubulin assembly by binding to the colchicine site on the tubulin heterodimer.[4] This interaction prevents the formation of microtubules, which are essential components of the cellular cytoskeleton responsible for maintaining cell shape, motility, and division.

The disruption of the microtubule network triggers a series of downstream cellular events:

-

Cytoskeletal Reorganization: Treatment with OXi8006 or this compound leads to a potent and extensive reorganization of the cytoskeletal network in endothelial cells, a model for tumor vasculature.[1][3]

-

RhoA Pathway Activation: The mechanism involves the RhoA signaling pathway. This leads to an increase in the formation of focal adhesions and the phosphorylation of non-muscle myosin light chain and focal adhesion kinase (FAK).[1][3] The effects of OXi8006/8007 are significantly reduced by inhibitors of RhoA kinase, confirming the pathway's involvement.[1]

-

Cell Cycle Arrest: As a direct consequence of microtubule disruption, cells are unable to form a proper mitotic spindle, leading to cell cycle arrest at the G2/M phase.[1][3]

-

Induction of Apoptosis: Prolonged G2/M arrest and cellular stress ultimately trigger programmed cell death, or apoptosis.

Caption: Signaling pathway of this compound activation and its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and its active form OXi8006 have been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are summarized below. It is important to note that most in vitro studies focus on the active compound, OXi8006, as this compound requires metabolic activation.

| Compound | Cell Line | Cell Type | Value Type | Concentration | Reference |

| OXi8006 | MDA-MB-231 | Human Breast Cancer | GI50 | 32 nM | [2][4][5] |

| OXi8006 | HUVEC | Human Endothelial Cells | GI50 | 41 nM | [2][4][5] |

| OXi8006 | Renca / Renca-luc | Mouse Kidney Cancer | - | Effective, but less sensitive than CA4 | [5] |

| This compound | HUVEC | Human Endothelial Cells | - | Effective at 100-250 nM | [1] |

| This compound | Renca | Mouse Kidney Cancer | - | Causes microtubule loss at 2.5-5 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vitro cytotoxicity and mechanism of action of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound or OXi8006 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Mix gently to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Caption: Standard workflow for an MTT cell viability assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between healthy, apoptotic, and necrotic cells.[8]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these apoptotic cells.[10] Propidium Iodide (PI), a fluorescent nuclear stain, is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[9]

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound or OXi8006 at various concentrations for the desired time.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To detach adherent cells, use a gentle method like trypsinization.[9]

-

Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[9]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[11]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (1 mg/mL) to 100 µL of the cell suspension.[9][11]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

-

Analysis: Analyze the samples immediately by flow cytometry. Do not wash cells after staining.

Interpretation of Results:

-

Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

-

Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered experimental artifact).

Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.

Caption: Interpretation of flow cytometry data for Annexin V/PI apoptosis assay.

References

- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Apoptosis Protocols | USF Health [health.usf.edu]

OXi8007: A Technical Guide to its Microtubule Depolymerization Pathway and Vascular-Disrupting Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

OXi8007 is a water-soluble phosphate prodrug that is rapidly converted in vivo by non-specific phosphatases to its active metabolite, OXi8006.[1][2] OXi8006 is a potent, indole-based, small-molecule inhibitor of tubulin polymerization that functions as a vascular disrupting agent (VDA).[2][3][4] VDAs are a class of anticancer agents designed to selectively target and destroy the established vasculature of solid tumors. This leads to a rapid shutdown of blood flow, depriving cancer cells of oxygen and nutrients and resulting in extensive tumor necrosis.[1][3] OXi8006 exerts its effect by binding to the colchicine site on β-tubulin, leading to microtubule depolymerization, profound cytoskeletal reorganization in endothelial cells, cell cycle arrest, and eventual apoptosis.[2][3][5] This guide provides an in-depth overview of the signaling pathways induced by this compound, quantitative data from preclinical studies, and detailed protocols for key experimental assays.

Core Mechanism of Action: Tubulin Interaction

The primary molecular target of this compound's active form, OXi8006, is the tubulin heterodimer, the fundamental building block of microtubules.[2]

-

Prodrug Conversion: this compound is administered in a soluble, inactive phosphate form. In the body, ubiquitous non-specific phosphatases rapidly hydrolyze the phosphate group, releasing the active, lipophilic compound OXi8006.[1][2]

-

Tubulin Binding: OXi8006 enters endothelial cells and binds to the colchicine-binding site on the β-tubulin subunit.[3][6] This binding event physically prevents the tubulin dimers from polymerizing into microtubules.

-

Microtubule Depolymerization: By inhibiting polymerization, OXi8006 shifts the dynamic equilibrium of the microtubule network towards disassembly. This results in a net loss of microtubule polymers, leading to the collapse of the endothelial cell cytoskeleton.[2][3][4] This disruption is the initiating event for the downstream signaling cascade.

Signaling Pathways

The depolymerization of microtubules by OXi8006 triggers a potent signaling cascade, primarily in activated endothelial cells, that culminates in vascular disruption and apoptosis.

Vascular Disruption via RhoA Activation

The most characterized pathway leading to vascular shutdown involves the activation of the small GTPase, RhoA.[3][4]

-

RhoA Activation: The disruption of the microtubule network leads to the activation of RhoA, a key regulator of the actin cytoskeleton.

-

Downstream Effectors: Activated RhoA stimulates its downstream effector, Rho-associated kinase (ROCK). ROCK, in turn, phosphorylates and activates two critical proteins:

-

Non-Muscle Myosin Light Chain (MLC): Phosphorylation of MLC promotes the assembly of actin filaments into contractile stress fibers and induces actomyosin-based contractility.[2][3]

-

Focal Adhesion Kinase (FAK): Phosphorylation of FAK promotes the formation of focal adhesions, which are protein complexes that link the actin cytoskeleton to the extracellular matrix.[2][3][5]

-

-

Cellular Morphological Changes: The combination of increased stress fiber formation and focal adhesion assembly causes the endothelial cells to lose their flattened shape, contract, round up, and detach from the basement membrane.[1][2] This process compromises the integrity of the tumor blood vessel lining, leading to rapid vascular collapse and shutdown of blood flow.[1][3]

References

- 1. RhoA signaling in phorbol ester-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of RhoA Activation in the Mechanism of OXi8007: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OXi8007 is a water-soluble phosphate prodrug of the indole-based tubulin-binding compound, OXi8006. As a vascular disrupting agent (VDA), this compound selectively targets the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. A critical component of its mechanism of action is the activation of the small GTPase RhoA in endothelial cells. This technical guide provides an in-depth exploration of the role of RhoA activation in the downstream signaling cascade initiated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: From Tubulin Disruption to Vascular Collapse

This compound exerts its potent antivascular effects through a multi-step intracellular signaling cascade, with the activation of RhoA being a pivotal event.

-

Prodrug Conversion: In vivo, the water-soluble this compound is rapidly converted to its active form, OXi8006, by ubiquitous non-specific phosphatases.[1][2]

-

Tubulin Polymerization Inhibition: OXi8006, a colchicine-site binding agent, potently inhibits the polymerization of tubulin into microtubules in rapidly proliferating endothelial cells, which serve as a model for the tumor vasculature.[3][4] This leads to significant disruption of the microtubule network.

-

RhoA Activation: The depolymerization of microtubules triggers the activation of RhoA, a key regulator of the actin cytoskeleton.[1][3]

-

Downstream Signaling and Cytoskeletal Reorganization: Activated RhoA initiates a downstream signaling cascade, primarily through its effector, Rho-associated kinase (ROCK).[3] This results in:

-

Endothelial Cell Shape Change and Vascular Disruption: The profound cytoskeletal reorganization leads to endothelial cell contraction, rounding, and detachment from the extracellular matrix.[6] This compromises the integrity of the tumor blood vessels, causing increased permeability, vascular leakage, and ultimately, a rapid shutdown of blood flow to the tumor, resulting in extensive tumor necrosis.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of OXi8006 and this compound.

Table 1: In Vitro Cytotoxicity of OXi8006 and this compound [3]

| Compound | Cell Line | Growth Condition | GI₅₀ (nM) ± S.D. |

| OXi8006 | HUVEC | Rapidly Proliferating | 41 ± 13 |

| OXi8006 | HUVEC | Confluent | >1000 |

| OXi8006 | MDA-MB-231 | - | 32 ± 9 |

| This compound | HUVEC | Rapidly Proliferating | 63 ± 15 |

| This compound | HUVEC | Confluent | >1000 |

| This compound | MDA-MB-231 | - | 58 ± 11 |

Table 2: In Vitro Tubulin Polymerization Inhibition [4]

| Compound | Parameter | Value (µM) |

| OXi8006 | IC₅₀ | 1.1 |

Table 3: In Vivo Vascular Disruption in MDA-MB-231-luc Xenografts [3]

| Compound | Dose | Time Post-Treatment | Bioluminescence Signal Reduction |

| This compound | 350 mg/kg | 6 hours | >93% |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway Leading to Vascular Disruption

References

- 1. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice [mdpi.com]

- 2. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xeno… [ouci.dntb.gov.ua]

- 3. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

OXi8007: A Technical Guide to its Effects on Cytoskeletal Network Reorganization

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

OXi8007 is a water-soluble phosphate prodrug of the indole-based, tubulin-binding compound OXi8006.[1][2][3] It is classified as a second-generation vascular disrupting agent (VDA), a class of therapeutics designed to selectively target and destroy the fragile and rapidly proliferating blood vessels associated with solid tumors.[4][5][6] The primary mechanism of action for this compound and similar tubulin-binding VDAs involves the disruption of the microtubule network within activated endothelial cells, which line the tumor vasculature.[1][2][6] This disruption initiates a cascade of events leading to profound changes in cell shape, increased vascular permeability, and ultimately, a rapid shutdown of blood flow to the tumor, causing extensive necrosis.[1][6]

This technical guide provides an in-depth examination of the molecular mechanisms through which this compound induces cytoskeletal network reorganization. It summarizes key quantitative data, details relevant experimental protocols for studying these effects, and presents visual diagrams of the core signaling pathways and workflows.

Core Mechanism of Action

The activity of this compound begins with its systemic administration and subsequent conversion to its active metabolite, OXi8006.

-

Prodrug Conversion: this compound is dephosphorylated in vivo by non-specific phosphatases, releasing the biologically active agent OXi8006.[1][2][7]

-

Tubulin Binding: OXi8006 enters activated endothelial cells and binds to the colchicine site on the β-subunit of tubulin heterodimers.[2][4] This interaction inhibits tubulin polymerization, leading to a net depolymerization and disaggregation of the microtubule network.[1][2][6]

-

Signaling Cascade Initiation: The rapid loss of microtubules triggers a downstream signaling cascade, primarily mediated by the RhoA pathway.[1] Microtubule disruption leads to the activation of RhoA, which in turn activates its downstream effector, RhoA kinase (ROCK).[1]

-

Actin Cytoskeleton Reorganization: ROCK activation has two key effects on the actin-myosin cytoskeleton:

-

Cellular Effects: The increase in phosphorylated MLC activates non-muscle myosin II, which results in actin bundling, stress fiber formation, and an increase in focal adhesion formation.[1][2] This profound reorganization of the cytoskeleton causes the endothelial cells to lose their flattened morphology, round up, and detach from the vessel wall, leading to increased vascular permeability and collapse.[1][4][6]

Quantitative Data Summary

The biological effects of this compound and its active form OXi8006 have been quantified in several key assays, summarized below.

| Parameter | Agent | Cell Line / System | Value | Reference |

| Growth Inhibition (GI₅₀) | OXi8006 | Activated HUVECs | 41 nM | [2] |

| OXi8006 | MDA-MB-231 (Human Breast Cancer) | 32 nM | [2] | |

| Tubulin Assembly Inhibition (IC₅₀) | OXi8006 | In Vitro Assay | 1.1 µM | [2] |

Table 1: In Vitro Potency of OXi8006

| Parameter | Model System | This compound Dose | Effect | Time Point | Reference |

| Vascular Shutdown | MDA-MB-231-luc Breast Tumor Xenograft | 350 mg/kg | >93% reduction in bioluminescence | 6 hours | [1][4] |

| MDA-MB-231-luc Breast Tumor Xenograft | 350 mg/kg | ~87% reduction in bioluminescence | 24 hours | [1] | |

| Vascular Shutdown | Renca-luc Kidney Tumor (Orthotopic) | 250 mg/kg | >98% reduction in bioluminescence | 4 hours | [3][7] |

| Hypoxia Induction | Renca-luc Kidney Tumor (Orthotopic) | 250 mg/kg | Significant hypoxiation observed | 30 minutes | [3] |

Table 2: In Vivo Vascular Disruption Effects of this compound

Key Experimental Protocols

Protocol: In Vitro Tubulin Polymerization Assay

This protocol is a generalized method based on spectrophotometry to measure the effect of compounds on tubulin polymerization in a cell-free system. The principle relies on the light scattered by microtubules, which is proportional to the concentration of the polymer and can be measured as an increase in optical density.[8][9]

Materials:

-

Purified tubulin protein (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[8][10]

-

GTP stock solution (100 mM)

-

Test compound (OXi8006) and controls (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor)

-

Ice, 96-well clear bottom plates

-

Temperature-controlled spectrophotometer capable of kinetic reads at 340-350 nm

Procedure:

-

Preparation: Thaw all reagents on ice. Prepare a 1x polymerization buffer containing 1 mM GTP.[11]

-

Compound Plating: Pre-warm the 96-well plate to 37°C.[8][9] Add 10 µL of the test compound (OXi8006) or control compounds, diluted to 10x the final concentration in polymerization buffer, to the appropriate wells.[8] For vehicle control wells, add 10 µL of buffer only.

-

Tubulin Preparation: Dilute the purified tubulin stock to the desired final concentration (e.g., 2-4 mg/mL) in ice-cold polymerization buffer.[9][10] Keep this solution on ice and use it immediately.

-

Reaction Initiation: To start the reaction, add 90 µL of the cold tubulin solution to each well of the pre-warmed plate, for a final volume of 100 µL. Pipette carefully to avoid bubbles.[8]

-

Measurement: Immediately place the plate into the spectrophotometer pre-heated to 37°C.[9] Begin kinetic measurement of absorbance at 340 nm or 350 nm, taking readings every 30-60 seconds for at least 60 minutes.[8][11]

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of OXi8006 is determined by comparing the rate and extent of polymerization in its presence to the vehicle control.

Protocol: Cellular Microtubule Network Staining

This protocol describes the visualization of microtubule networks in cultured cells to assess the impact of this compound treatment.

Materials:

-

Endothelial cells (e.g., HUVECs) or cancer cells (e.g., Renca)[1][2]

-

Cell culture-treated plates or coverslips

-

This compound

-

For Live-Cell Imaging: Live-cell microtubule stain (e.g., ViaFluor 488) and nuclear counterstain (e.g., Hoechst 33342).[2][12]

-

For Fixed-Cell Immunofluorescence: 4% formaldehyde, permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), primary antibody against α-tubulin, fluorescently-labeled secondary antibody.[10]

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Plate cells onto coverslips or in imaging-compatible plates at an appropriate density and allow them to adhere for 24 hours.[2]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0 µM, 2.5 µM, 5 µM) for the desired duration (e.g., 30 minutes).[2][12]

-

Staining (Live-Cell Option): a. Add the live-cell microtubule and nuclear stains directly to the culture medium according to the manufacturer's instructions. b. Incubate at 37°C for the recommended time (e.g., 15-30 minutes).[2]

-

Staining (Fixed-Cell Option): a. Gently wash the cells with warm PBS. b. Fix the cells with 4% formaldehyde for 20-30 minutes at room temperature.[10] c. Wash twice with PBS. d. Permeabilize the cells for 10-20 minutes.[10] e. Wash twice with PBS. f. Incubate with the primary anti-tubulin antibody for 1 hour. g. Wash three times with PBS. h. Incubate with the fluorescent secondary antibody and a nuclear counterstain for 1 hour. i. Wash three times with PBS and mount the coverslips.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei. Analyze the images for evidence of microtubule depolymerization, cytoskeletal reorganization, and changes in cell morphology compared to untreated controls.[1][2][12]

Visualizations: Pathways and Workflows

Caption: Signaling cascade of this compound-induced cytoskeletal reorganization in endothelial cells.

Caption: Workflow for visualizing this compound's effect on cellular microtubule networks.

Caption: Logical progression from this compound administration to tumor vascular disruption.

References

- 1. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug this compound in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent this compound Against Kidney Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The vascular disrupting activity of OXi8006 in endothelial cells and its phosphate prodrug this compound in breast tumor xeno… [ouci.dntb.gov.ua]

- 6. Non-Invasive Evaluation of Acute Effects of Tubulin Binding Agents: A Review of Imaging Vascular Disruption in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. abscience.com.tw [abscience.com.tw]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

Cell Cycle Dynamics in HUVECs Under OXi8007 Treatment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

OXi8007, a water-soluble phosphate prodrug of the potent tubulin-binding agent OXi8006, is a promising vascular disrupting agent (VDA). Its primary mechanism involves the disruption of microtubule dynamics in rapidly proliferating endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which serve as a crucial in vitro model for tumor vasculature. This targeted action leads to a cascade of events culminating in cell cycle arrest and subsequent cytotoxicity, selectively compromising the tumor blood supply. This technical guide provides an in-depth analysis of the effects of this compound on the HUVEC cell cycle, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Introduction

Vascular disrupting agents represent a strategic approach in oncology, aiming to demolish existing tumor vasculature rather than inhibiting the formation of new vessels. This compound and its active metabolite, OXi8006, are indole-based compounds that bind to tubulin, inhibiting its polymerization and leading to microtubule depolymerization.[1][2] This disruption of the cytoskeleton in activated endothelial cells triggers a signaling cascade that results in profound morphological changes, increased vascular permeability, and ultimately, a shutdown of blood flow within the tumor.[2][3] A key consequence of microtubule disruption is the interruption of the cell cycle, a critical determinant of cellular fate. This document focuses on the cell cycle analysis of HUVECs following treatment with this compound, providing a comprehensive resource for researchers in the field.

Quantitative Analysis of Cell Cycle Distribution

Treatment of HUVECs with this compound induces a significant blockade at the G2/M phase of the cell cycle.[1][4] This antimitotic effect is a characteristic feature of tubulin-binding VDAs.[1] The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of HUVECs after a 24-hour treatment period.

| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle Control (0.5% DMSO) | - | Data not explicitly available | Data not explicitly available | Data not explicitly available |

| This compound | 0.025 | Data not explicitly available | Data not explicitly available | Data not explicitly available |

| This compound | 0.1 | Data not explicitly available | Data not explicitly available | Significant Increase[1] |

| This compound | 1 | Data not explicitly available | Data not explicitly available | Significant Increase[1] |

| OXi8006 | 0.01 | Data not explicitly available | Data not explicitly available | Significant Increase[1] |

| OXi8006 | 0.1 | Data not explicitly available | Data not explicitly available | Significant Increase[1] |

Note: While the source material confirms a significant G2/M arrest, specific percentages for each cell cycle phase were not provided in a tabular format. The table reflects the observed trend of a dose-dependent increase in the G2/M population.[1]

Core Signaling Pathway and Mechanism of Action

This compound exerts its effects through a well-defined signaling pathway initiated by microtubule disruption. The prodrug this compound is first converted to its active form, OXi8006, by non-specific phosphatases.[2] OXi8006 then enters the endothelial cell and binds to tubulin, leading to microtubule depolymerization. This event activates the small GTPase RhoA, a key regulator of the actin cytoskeleton.[1] Activated RhoA, in turn, activates its downstream effector, RhoA kinase (ROCK).[1] ROCK phosphorylates and activates non-muscle myosin light chain (MLC) and inactivates MLC phosphatase, leading to increased levels of phosphorylated MLC.[1] This results in actin bundling, stress fiber formation, and ultimately, changes in cell shape and adhesion.[1][2]

Caption: this compound mechanism of action in HUVECs.

Experimental Protocols

HUVEC Culture and Treatment

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in a suitable medium, such as EGM-2, supplemented with growth factors, 10% fetal bovine serum, and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: For cell cycle analysis, HUVECs are seeded in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Treatment: Once the cells reach approximately 50-60% confluency, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.025 µM to 1 µM) or a vehicle control (e.g., 0.5% DMSO).[1]

-

Incubation: The treated cells are incubated for a specified period, typically 24 hours, to allow for the induction of cell cycle arrest.[1]

Cell Cycle Analysis by Flow Cytometry

This protocol is a standard procedure for analyzing DNA content and cell cycle distribution using propidium iodide (PI) staining.[5][6]

-

Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA. The cells are then pelleted by centrifugation at approximately 1200 rpm for 5 minutes.[5]

-

Fixation: The cell pellet is washed with ice-cold phosphate-buffered saline (PBS) and then fixed by resuspending in 1 ml of cold 70% ethanol while gently vortexing. Cells are fixed for at least 30 minutes at 4°C.[5]

-

Washing: The fixed cells are centrifuged at 2000 rpm for 5 minutes, and the ethanol is discarded. The cell pellet is washed twice with PBS to remove any residual ethanol.[5]

-

RNase Treatment: The cells are resuspended in PBS containing RNase A (e.g., 100 µg/ml) and incubated at room temperature for at least 5 minutes to ensure that only DNA is stained.[5]

-

Staining: Propidium iodide staining solution (e.g., 50 µg/ml in PBS) is added to the cell suspension.[5] The cells are incubated in the dark at 4°C for at least 30 minutes.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI-DNA complex is measured, which is directly proportional to the DNA content.

-

Data Analysis: The resulting data is analyzed using appropriate software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Caption: Workflow for HUVEC cell cycle analysis.

Conclusion